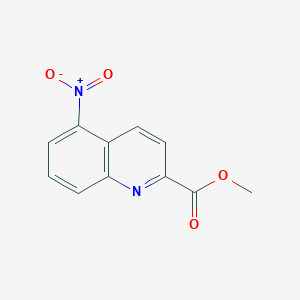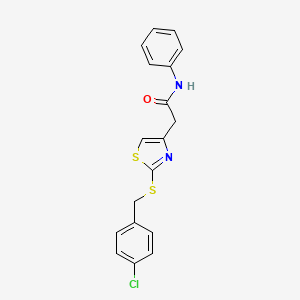
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide” is a compound that belongs to the thiazole derivative family. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring in this compound contains sulfur and nitrogen at position-1 and -3, respectively . It has been reported that the molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide” are not available, it’s known that the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.8 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Antibacterial Activity
Thiazole derivatives are known for their antibacterial properties. The presence of a sulfur and nitrogen heteroatom in the thiazole ring can contribute to the compound’s ability to inhibit bacterial growth. The specific substituents on the thiazole ring, such as the 4-chlorobenzyl group, may enhance these properties, potentially making this compound useful in the development of new antibacterial agents .
Antifungal Applications
Similar to their antibacterial properties, thiazole compounds can also exhibit antifungal activity. The structural features of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide may interfere with the cell wall synthesis of fungi or inhibit critical enzymes within fungal cells, offering a pathway for developing antifungal drugs .
Anti-inflammatory Potential
The anti-inflammatory effects of thiazole derivatives are well-documented. This compound could be explored for its potential to reduce inflammation by modulating biochemical pathways involved in inflammatory responses. It could serve as a lead compound for the synthesis of new anti-inflammatory medications .
Antitumor Activity
Thiazoles have shown promise in antitumor research due to their ability to interact with various biological targets involved in cancer progression. The chlorobenzyl and phenylacetamide groups in this compound might contribute to its potential antitumor activity, making it a candidate for cancer research and drug development .
Antitubercular Properties
Given the ongoing need for novel treatments against tuberculosis, thiazole derivatives like this compound could be valuable. They may work by targeting Mycobacterium tuberculosis, the bacterium responsible for the disease, and could lead to the development of new antitubercular agents .
Antidiabetic Effects
Thiazole derivatives have been associated with antidiabetic effects, possibly through mechanisms such as enhancing insulin sensitivity or stimulating insulin secretion. Research into the specific actions of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide could uncover new approaches to managing diabetes .
Antiviral Capabilities
The structural complexity of thiazole compounds allows them to interact with viral components, potentially inhibiting viral replication. This compound’s unique structure might be leveraged to discover new antiviral drugs, particularly against viruses that have developed resistance to current treatments .
Antioxidant Properties
Antioxidants play a crucial role in protecting cells from oxidative stress. Thiazole derivatives can exhibit antioxidant activity, and this compound’s specific substituents might enhance its ability to neutralize free radicals, suggesting its use in research focused on preventing oxidative damage .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The substituents at positions 2 and 4 can alter these orientations and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to have various biological effects, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDGOBOWQFOWBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



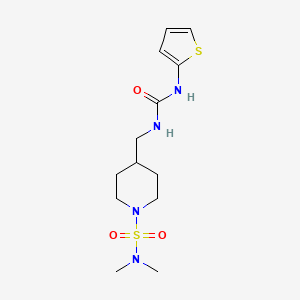
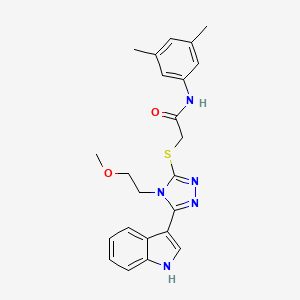
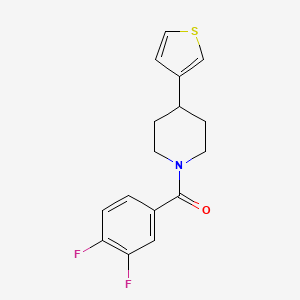
![ethyl 1-{5-[(1E)-{[(1-methyl-1H-pyrrol-2-yl)formamido]imino}methyl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2914455.png)
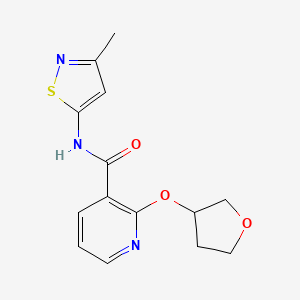
![1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2914459.png)
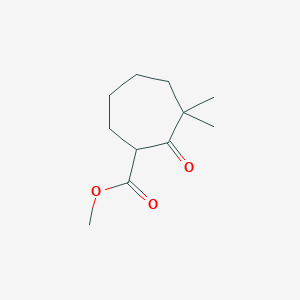
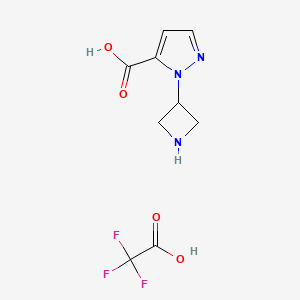
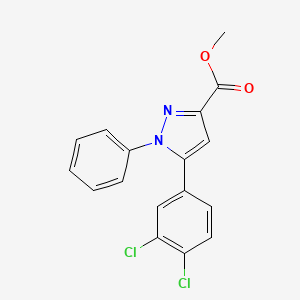

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2914470.png)
